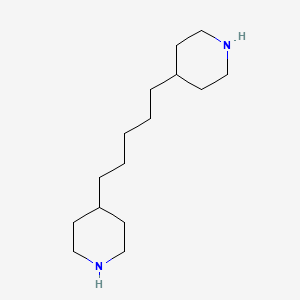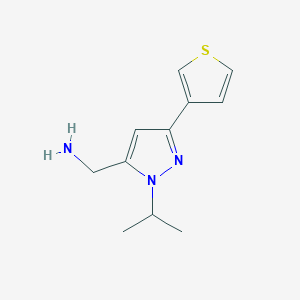
(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.
Addition of the isopropyl group: The isopropyl group can be introduced through an alkylation reaction using isopropyl halide.
Formation of the methanamine group: This can be achieved through reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to dihydropyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanamine group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrazole derivatives.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further experimental validation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine): Similar structure but lacks the methanamine group.
(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol: Similar structure but has a methanol group instead of methanamine.
(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetic acid: Similar structure but has an acetic acid group instead of methanamine.
Uniqueness
The presence of the methanamine group in (1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C11H15N3S |
|---|---|
Molekulargewicht |
221.32 g/mol |
IUPAC-Name |
(2-propan-2-yl-5-thiophen-3-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C11H15N3S/c1-8(2)14-10(6-12)5-11(13-14)9-3-4-15-7-9/h3-5,7-8H,6,12H2,1-2H3 |
InChI-Schlüssel |
DPFRZADITWKSKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=CC(=N1)C2=CSC=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Fluorobicyclo[2.2.2]octan-1-yl)aniline](/img/structure/B13344840.png)
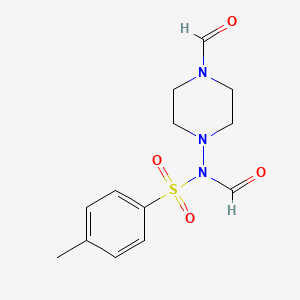
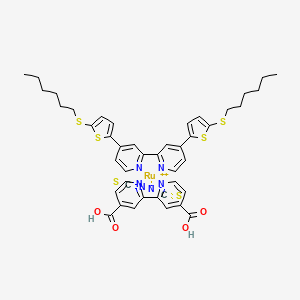
![1-[(4-Imino-1,4-dihydropyridin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B13344848.png)

![(2,8-Dioxaspiro[4.5]decan-3-yl)methanamine](/img/structure/B13344858.png)
![Methyl 3-oxospiro[3.6]decane-1-carboxylate](/img/structure/B13344862.png)

![7-Bromo-2-cyclopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13344875.png)
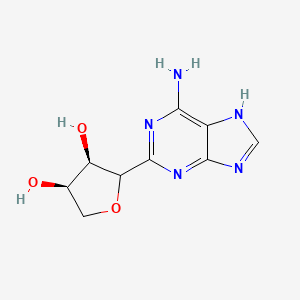

![2-(6H-Thieno[2,3-b]pyrrol-4-yl)ethanamine hydrochloride](/img/structure/B13344888.png)
![Benzenesulfonylfluoride, 2-chloro-6-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13344891.png)
